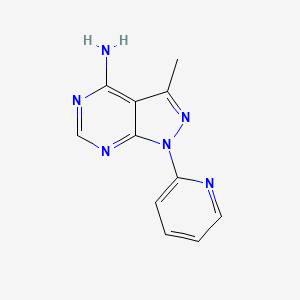

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine

Description

Properties

CAS No. |

76982-40-6 |

|---|---|

Molecular Formula |

C11H10N6 |

Molecular Weight |

226.24 g/mol |

IUPAC Name |

3-methyl-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |

InChI |

InChI=1S/C11H10N6/c1-7-9-10(12)14-6-15-11(9)17(16-7)8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14,15) |

InChI Key |

JYKWCVYAMNCBPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=NC=NC(=C12)N)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrazole derivatives. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds through ring opening and closure . The reaction conditions often include the use of bases or acids as catalysts, and the process can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Functionalization at Position 4

The amine group at position 4 is typically introduced via nucleophilic substitution or coupling reactions. For example:

-

Nucleophilic Substitution : Chlorinated precursors (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) can react with amines under basic conditions (e.g., NaH in DMF) to form the aminated derivative .

-

Reductive Amination : If the position 4 is a carbonyl group, reductive amination with a primary amine could generate the amine functionality .

Key Reaction Pathways

Challenges and Considerations

-

Regioselectivity : Ensuring the correct substitution pattern during core formation and subsequent functionalization is critical. For example, distinguishing between positions 1 and 3 during reactions .

-

Stability : The pyrazolo[3,4-d]pyrimidine scaffold may require protective groups during harsh reaction conditions (e.g., acidic or basic environments) .

-

Selectivity : Avoiding side reactions during coupling or substitution steps, such as over-alkylation or incomplete deprotection .

Analytical Characterization

The compound is characterized using:

-

NMR Spectroscopy : Confirms regioselectivity and substitution patterns (e.g., singlets for methyl groups, aromatic protons) .

-

Mass Spectrometry : Verifies molecular weight and purity (e.g., LC/MS data showing [M+H]+ at 247.2 for related compounds) .

-

X-ray Diffraction : Used to confirm crystallographic structure in some derivatives .

Biological and Pharmaceutical Relevance

While this article focuses on chemical reactions, related pyrazolo[3,4-d]pyrimidine derivatives have shown potential as:

Scientific Research Applications

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

R1 Substituent :

- The 2-pyridinyl group in the target compound may enhance solubility or CNS penetration compared to bulky groups like piperidinyl (ibrutinib) or tert-butyl (NA-PP1) .

- Isopropyl (RET inhibitor) and tert-butyl (PKC inhibitor) groups confer selectivity for specific kinase subfamilies .

R3 Substituent: Methyl (target compound) is simpler but less potent than extended hydrophobic groups like phenylethynyl (Src inhibitor) or phenoxyphenyl (BTK inhibitor), which improve ATP-binding pocket interactions . Phenylethynyl derivatives exhibit nanomolar IC50 values due to deep hydrophobic interactions in kinase domains .

Biological Targets: Bulky R3 groups (e.g., phenoxyphenyl in ibrutinib) enhance BTK selectivity, while smaller groups (methyl) may broaden target applicability . Hybrid compounds (e.g., thienopyrimidine hybrids) show diverse applications, including anti-inflammatory effects via cytokine suppression .

Biological Activity

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article compiles current research findings on its biological activity, including anticancer effects, anti-inflammatory properties, and potential applications in drug development.

The compound has the following chemical characteristics:

- Chemical Formula : C10H10N4

- Molecular Weight : 198.22 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often act as dual inhibitors targeting multiple signaling pathways involved in cancer progression, such as EGFR and VEGFR2. A study reported that a related compound showed IC50 values of 0.3 µM against EGFR and 7.60 µM against VGFR2, demonstrating potent inhibitory effects on tumor growth in MCF-7 breast cancer cells .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 5i | EGFR | 0.3 | Tumor growth inhibition |

| 5i | VGFR2 | 7.60 | Induction of apoptosis |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored:

- Inhibition of COX Enzymes : Compounds derived from this scaffold have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. For example, derivatives were tested for their ability to suppress COX-1 and COX-2 activities with IC50 values indicating significant inhibitory effects .

| Compound | COX Target | IC50 (µM) |

|---|---|---|

| 3b | COX-1 | X |

| 4b | COX-2 | Y |

Study on Anticancer Activity

In a comprehensive study published in Molecules, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various cancer cell lines. The study highlighted that certain modifications to the pyrazole ring enhanced the compounds' potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Synthesis and Characterization

Another study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives through microwave-assisted methods. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for biological testing .

Q & A

Basic: What are the common synthetic routes for 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Alkylation : Reacting intermediates with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization .

- Urea/thiourea formation : Using alkyl/aryl isocyanates/isothiocyanates in dichloromethane, followed by washing and recrystallization .

- Suzuki coupling : Boronic acid derivatives are coupled with iodinated pyrazolopyrimidines using palladium catalysts, as seen in PfCDPK4 inhibitor synthesis .

Key characterization : IR (C-N/C=O stretches), H/C NMR (aromatic protons and substituents), and mass spectrometry .

Advanced: How can molecular docking inform the design of pyrazolopyrimidine-based kinase inhibitors?

Answer:

Docking studies predict binding interactions between the pyrazolopyrimidine scaffold and kinase ATP-binding pockets. For RET kinase inhibitors, docking revealed the need for a hydrophobic side chain to enhance binding affinity. Compound 7a (from ) showed sub-100 nM inhibition in vitro due to optimized interactions with RET’s hydrophobic region . Validation via kinase selectivity panels (e.g., testing against ABL, SRC) ensures specificity .

Data Contradiction: How do structural modifications affect kinase selectivity across isoforms?

Answer:

Subtle changes, such as replacing pyrrolo[2,3-d]pyrimidine with pyrazolo[3,4-d]pyrimidine, alter inhibitory profiles. For calcium-dependent kinase 1 (CDPK1), pyrrolo-based inhibitors showed superior oral bioavailability but reduced selectivity compared to pyrazolo derivatives . Similarly, 3-substituents (e.g., cyclopentyl vs. isopropyl) in RET inhibitors impact off-target effects . Cross-screening against kinase panels (≥20 kinases) is critical to resolve selectivity contradictions .

Basic: What spectroscopic techniques are essential for characterizing pyrazolopyrimidine derivatives?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm in benzoate esters ).

- H/C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peaks for PfCDPK4 inhibitors ).

- HPLC : Validates purity (>95%) and detects regioisomeric byproducts .

Advanced: What in vitro models assess pyrazolopyrimidine kinase inhibitors?

Answer:

- Cellular phosphorylation assays : GDNF-induced RET phosphorylation in MCF-7 cells (IC ≤100 nM for compound 7a ) .

- Kinase activity panels : Broad-spectrum profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

- Apoptosis/cell viability assays : For anticancer activity, prostate cancer models treated with androgen receptor antagonists (e.g., compound 75 ) show reduced proliferation .

Advanced: How are PROTACs incorporating pyrazolopyrimidines designed?

Answer:

PROTACs link pyrazolopyrimidine (kinase-binding moiety) to E3 ligase recruiters (e.g., thalidomide) via spacers. Example:

- BTK-targeting PROTAC : 3-(4-Phenoxyphenyl)-1-(piperidin-4-yl)-pyrazolopyrimidine conjugated to a cereblon-binding degrader via a PEG linker, synthesized using PyBOP/TEA coupling in DMF .

- Validation : Western blotting confirms target degradation (e.g., BTK levels in lymphoma cells) .

Biological Activity: What evidence supports pyrazolopyrimidines as androgen receptor antagonists?

Answer:

Compound 75 (1-(naphtho[1,2-d]thiazol-2-yl)-pyrazolopyrimidin-4-amine) binds the androgen receptor ligand-binding domain, inhibiting transcription in prostate cancer cells. In vitro assays (luciferase reporter gene) and xenograft models show reduced tumor growth .

Advanced: How do reaction conditions influence Suzuki coupling yields?

Answer:

- Catalyst : Pd(PPh) or PdCl(dppf) in toluene/ethanol (3:1) at 80–100°C .

- Base : KCO or NaCO for boronic acid activation .

- Substituent effects : Electron-withdrawing groups on boronic acids (e.g., 6-ethoxynaphthalen-2-yl) enhance coupling efficiency (yields >70%) .

Data Analysis: How can HPLC/MS resolve purity-structure discrepancies?

Answer:

- HPLC : A reverse-phase C18 column with UV detection (254 nm) identifies impurities (e.g., unreacted starting materials) .

- High-resolution MS : Distinguishes between isobaric species (e.g., [M+H] for CHN: calc. 311.15, found 311.14) .

Advanced: What in vivo models validate pyrazolopyrimidines in cortical spreading depression (CSD)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.